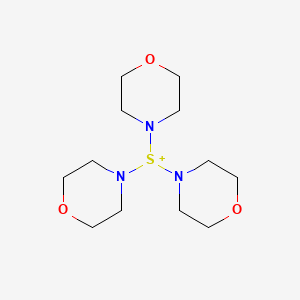
3-iodo-N-(pyridin-4-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-N-(pyridin-4-ylmethyl)aniline: is a chemical compound with the molecular formula C12H11IN2 and a molecular weight of 310.13 g/mol . It is characterized by the presence of an iodine atom attached to the benzene ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of the aniline moiety . This compound is used primarily for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N-(pyridin-4-ylmethyl)aniline typically involves the iodination of N-(pyridin-4-ylmethyl)aniline. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-iodo-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The pyridin-4-ylmethyl group can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base such as potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Products include azido, thiocyanato, or alkoxy derivatives.
Oxidation Reactions: Products include nitroso or nitro derivatives.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
Chemistry: 3-iodo-N-(pyridin-4-ylmethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It can also be used as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-iodo-N-(pyridin-4-ylmethyl)aniline depends on its specific applicationThe pyridin-4-ylmethyl group can interact with biological targets such as enzymes or receptors, modulating their activity . The exact molecular targets and pathways involved would depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
- 3-bromo-N-(pyridin-4-ylmethyl)aniline
- 3-chloro-N-(pyridin-4-ylmethyl)aniline
- 3-fluoro-N-(pyridin-4-ylmethyl)aniline
Comparison:
- 3-iodo-N-(pyridin-4-ylmethyl)aniline is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, or fluorine. This can result in different reactivity and interaction profiles .
- The iodine atom can form stronger halogen bonds and participate in unique electrophilic aromatic substitution reactions compared to its halogen counterparts .
Properties
Molecular Formula |
C12H11IN2 |
|---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
3-iodo-N-(pyridin-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H11IN2/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2 |
InChI Key |
SBJLTXGZUPIXAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


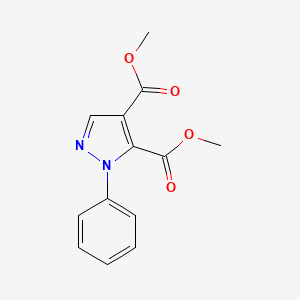
![2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylcarbamoyl)-methylsulfanyl]-benzoic acid](/img/structure/B12118141.png)
![2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B12118144.png)
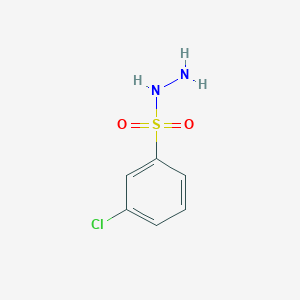
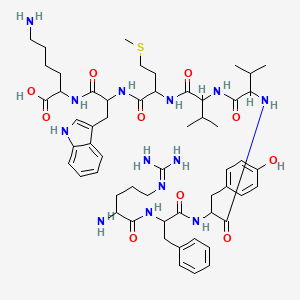
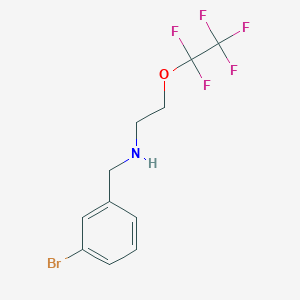
![(3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine](/img/structure/B12118165.png)


![3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12118179.png)
![Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano-](/img/structure/B12118187.png)

